Cefovecin sodium
Übersicht
Beschreibung
Cefovecin Sodium is an antibiotic of the cephalosporin class. It is used for the treatment of skin infections caused by Pasturella multocida in cats, and Staphylococcus intermedius/S. canis in dogs. Cefovecin Sodium is the first single-dose injectable antibiotic for dogs and cats .
Molecular Structure Analysis
The molecular formula of Cefovecin Sodium is C17H18N5NaO6S2. The average mass is 475.474 Da and the monoisotopic mass is 475.059631 Da .
Chemical Reactions Analysis
As a third-generation cephalosporin antibiotic, cefovecin sodium, like other β-lactam agents, binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking cell wall synthesis and resulting in cell death .
Physical And Chemical Properties Analysis
Cefovecin is a weak base and is highly water soluble. Cefovecin sodium is hygroscopic and should be stored in moisture protective containers .
Wissenschaftliche Forschungsanwendungen
Veterinary Medicine
Cefovecin Sodium is a third-generation cephalosporin antibiotic used in veterinary medicine . It’s primarily used for the treatment of skin infections in cats and dogs . It is the first single-dose injectable antibiotic for dogs and cats that assures owner compliance with dosing for the animal .
2. Treatment of Skin and Soft Tissue Infections In dogs, Cefovecin Sodium is used for the treatment of skin and soft tissue infections including pyoderma, wounds, and abscesses associated with Staphylococcus intermedius, β-haemolytic Streptococci, Escherichia coli, and/or Pasteurella multocida .
Treatment of Urinary Tract Infections
Cefovecin Sodium is also used for the treatment of urinary tract infections in dogs associated with Escherichia coli and/or Proteus spp . Similarly, it’s used for the treatment of urinary tract infections in cats associated with Escherichia coli .
4. Treatment of Skin Abscesses and Wounds in Cats In cats, Cefovecin Sodium is used for the treatment of skin and soft tissue abscesses and wounds associated with Pasteurella multocida, Fusobacterium spp., Bacteroides spp., Prevotella oralis, β-haemolytic Streptococci, and/or Staphylococcus intermedius .
Long Duration of Activity
One of the benefits of Cefovecin Sodium is its long duration of activity . This makes it a suitable choice for treatments requiring extended antibiotic coverage.
Safety and Effectiveness
Cefovecin Sodium has been found to be safe and effective in the treatment of cats with naturally occurring skin infections (abscesses and infected wounds) . In a multicenter, randomized, double-blind, controlled clinical trial, 97% of cefovecin-treated cats were considered treatment successes .
Wirkmechanismus
Target of Action
Cefovecin sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .
Mode of Action
Cefovecin sodium exerts its antibacterial effects by binding to PBPs, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by cefovecin sodium is the bacterial cell wall synthesis pathway. By binding to PBPs, cefovecin sodium prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis. This disruption in the pathway leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .
Pharmacokinetics
It is rapidly and completely absorbed following subcutaneous administration . In dogs, the half-life of cefovecin is 5.5 days, and in cats, it is 6.9 days . Due to its high protein-binding property, cefovecin sodium remains in the body for up to 65 days .
Result of Action
The molecular effect of cefovecin sodium’s action is the disruption of the bacterial cell wall, leading to cell death . On a cellular level, this results in the effective treatment of skin infections in cats and dogs caused by susceptible strains of bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida .
Action Environment
Environmental factors such as the presence of other drugs, patient compliance, and the specific characteristics of the infection site can influence the action, efficacy, and stability of cefovecin sodium. For instance, the long duration of therapeutic plasma concentrations and lack of adverse effects make cefovecin sodium a useful antimicrobial drug for treating skin infections in cats and dogs . These injectable agents can present long-lasting subtherapeutic concentrations after the resolution of infection, which is related to the development of microbial resistance .
Safety and Hazards
Zukünftige Richtungen
Cefovecin sodium’s convenient one-time dosing eliminates reliance on owner compliance while providing efficacy similar to that of traditional oral antibiotic regimens . In vitro cefovecin protein binding was evaluated in plasma from 22 nondomestic species representing a broad range of taxa . These findings may aid in selecting species for cefovecin pharmacokinetic research and for empirical treatment of infections caused by susceptible bacteria .
Eigenschaften
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1/b21-10-;/t9-,11+,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIBXVGHDLFNNE-VQWMGBAQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N5NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016633 | |
Record name | Cefovecin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefovecin sodium | |
CAS RN |
141195-77-9 | |
Record name | Cefovecin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141195779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefovecin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFOVECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8Q24959P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.